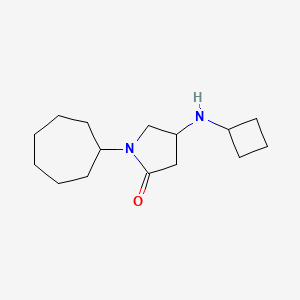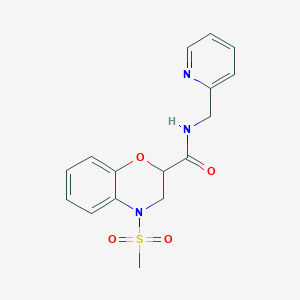
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its inhibition leads to an increase in GABA levels and subsequent modulation of neuronal activity. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone leads to an increase in GABA levels, which in turn modulates neuronal activity and reduces seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce cocaine and alcohol use in addicted individuals. In clinical trials, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. It is also well-tolerated and has shown promising results in clinical trials. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on neuronal activity.
Direcciones Futuras
There are a number of future directions for research on 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone. One potential application is in the treatment of epilepsy, where it has shown promising results in preclinical studies. Another potential application is in the treatment of addiction, where it has shown potential efficacy in reducing cocaine and alcohol use in addicted individuals. Additionally, more research is needed to fully understand the mechanism of action of 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone and its effects on neuronal activity. Overall, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Síntesis
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of cycloheptylamine with cyclobutanone, followed by the addition of pyrrolidine and subsequent purification steps. The resulting compound has a purity of over 99% and can be used in various research applications.
Aplicaciones Científicas De Investigación
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of epilepsy, addiction, and anxiety disorders. In preclinical studies, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In clinical trials, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.
Propiedades
IUPAC Name |
4-(cyclobutylamino)-1-cycloheptylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15-10-13(16-12-6-5-7-12)11-17(15)14-8-3-1-2-4-9-14/h12-14,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOUTXFFNSSFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)
![N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6062176.png)
![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)
![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)

![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)